1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Overview
Description
1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including methoxyphenyl, carbamoyl, and methylphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyridazine intermediate with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Final functionalization:
Chemical Reactions Analysis
1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxyphenyl groups, using nucleophiles such as amines or thiols
Scientific Research Applications
1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide: This compound features a pyrazole core instead of a pyridazine core, resulting in different chemical properties and reactivity.
1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrrole-4-carboxamide: This compound has a pyrrole core, which affects its electronic properties and potential biological activity.
1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-4-carboxamide: The imidazole core in this compound provides different hydrogen bonding capabilities and reactivity compared to the pyridazine core
Properties
IUPAC Name |
1-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-7-9-17(10-8-15)24-22(29)18-11-12-21(28)26(25-18)14-20(27)23-13-16-5-3-4-6-19(16)30-2/h3-12H,13-14H2,1-2H3,(H,23,27)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQCAJSFUGBZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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